
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethyl groups and pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Halogenated compounds, polar aprotic solvents like DMF (Dimethylformamide), and elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazoles or other substituted pyrazoles.
Aplicaciones Científicas De Investigación
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to varying biological activities.
Trifluoromethyl compounds: These compounds contain trifluoromethyl groups but may lack the pyrazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1414958-98-7 |
|---|---|
Fórmula molecular |
C10H10F6N2O2 |
Peso molecular |
304.19 g/mol |
Nombre IUPAC |
tert-butyl 3,5-bis(trifluoromethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H10F6N2O2/c1-8(2,3)20-7(19)18-6(10(14,15)16)4-5(17-18)9(11,12)13/h4H,1-3H3 |
Clave InChI |
HAVGXTCGXGRERV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


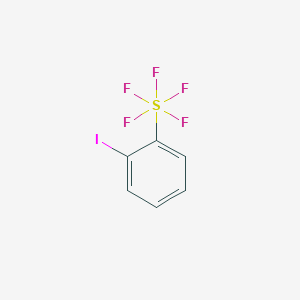
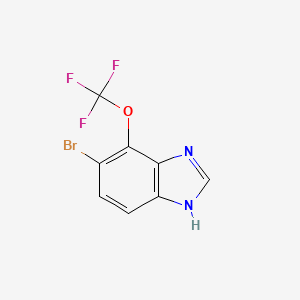
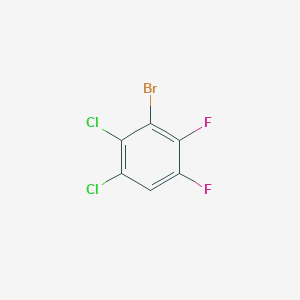
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
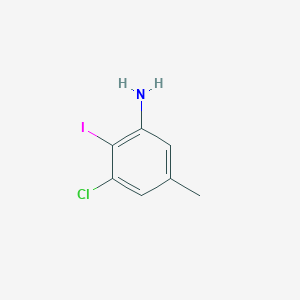
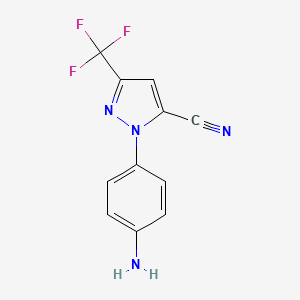
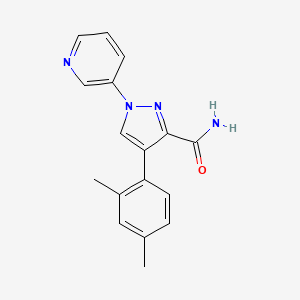
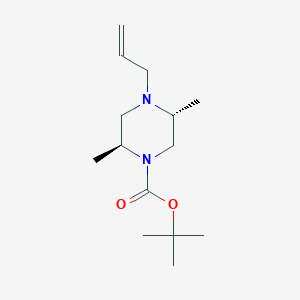

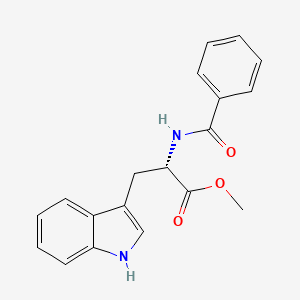
![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
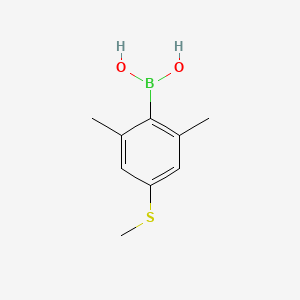

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
